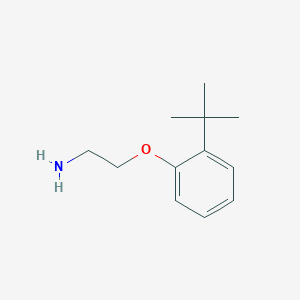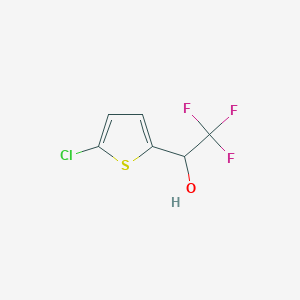![molecular formula C15H16N6O3 B2507457 N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)-1-乙基-1H-吡唑-5-甲酰胺 CAS No. 2034271-80-0](/img/structure/B2507457.png)
N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)-1-乙基-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound known for its complex structure and diverse applications. It features a unique fusion of pyrido, pyrazole, and pyrimidine rings, making it a subject of significant interest in the fields of chemistry and medicinal research.
科学研究应用
Chemistry: The compound's unique structure allows it to act as a key intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology: In biological research, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide is studied for its potential as a biochemical probe due to its interaction with various enzymes and receptors.
Medicine: This compound exhibits promising activity in medicinal chemistry, particularly as an anti-cancer and anti-viral agent. Its ability to interfere with specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, it can be used in the development of specialized materials and as a catalyst in certain chemical reactions.
作用机制
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to have versatile biological activities . They have been reported to inhibit dihydrofolate reductase (DHFR) , a key enzyme involved in the synthesis of nucleotides, and mTOR kinase , a central regulator of cell growth and proliferation.
Mode of Action
Based on its structural similarity to pyrido[2,3-d]pyrimidines, it can be inferred that it might interact with its targets (such as dhfr and mtor kinase) and inhibit their activity . This inhibition could lead to disruption of the cellular processes controlled by these targets, such as nucleotide synthesis and cell growth.
Biochemical Pathways
The compound, due to its potential inhibitory effects on DHFR and mTOR kinase, could affect several biochemical pathways. The inhibition of DHFR could disrupt the synthesis of nucleotides, affecting DNA replication and cell division . On the other hand, the inhibition of mTOR kinase could affect the PI3K/AKT/mTOR pathway, a key regulator of cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would likely be a decrease in cell growth and proliferation due to the disruption of nucleotide synthesis and the PI3K/AKT/mTOR pathway . This could potentially make the compound useful in the treatment of conditions characterized by excessive cell growth, such as cancer.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step processes. One common method includes the initial formation of the 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine core through a condensation reaction between an appropriately substituted amine and a pyrimidine derivative. This intermediate is then coupled with a pyrazole carboxamide using standard peptide coupling reagents under mild conditions.
Industrial Production Methods: For large-scale industrial production, the process might be optimized to include high-yield reaction conditions and the use of cost-effective reagents. Advanced techniques such as flow chemistry could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring.
Reduction: Reduction reactions might be feasible at the carbonyl groups, leading to the formation of corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation can be performed using reagents like potassium permanganate.
Reduction might use hydrogen gas in the presence of a palladium catalyst.
Nucleophilic substitution can involve reagents such as sodium hydride or Grignard reagents.
Major Products Formed: The resulting products depend on the type of reaction and the specific conditions employed. Oxidation typically yields ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various alkylated or acylated derivatives.
相似化合物的比较
Compared to other compounds in its class, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its fused ring system, which enhances its stability and reactivity. Similar compounds, such as N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenyl-1H-pyrazole-5-carboxamide, share some structural similarities but differ in their chemical properties and biological activities.
Hope you found this detailed breakdown helpful. What else can we get into today?
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-2-21-11(5-7-18-21)13(22)17-8-9-20-14(23)10-4-3-6-16-12(10)19-15(20)24/h3-7H,2,8-9H2,1H3,(H,17,22)(H,16,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOJNMURHPZRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)

![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/new.no-structure.jpg)
![N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2507388.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)



![3-(adamantan-1-yl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507394.png)

